molecular formula C5H11NO2S B1428262 DL-Methionine-2-d1 CAS No. 67866-74-4

DL-Methionine-2-d1

Cat. No. B1428262
CAS RN: 67866-74-4
M. Wt: 150.22 g/mol
InChI Key: FFEARJCKVFRZRR-QYKNYGDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Methionine-2-d1 is a deuterium-labeled version of DL-Methionine . DL-Methionine is an essential amino acid containing sulfur with oxidative stress defense effects . It can be used for animal natural feed . The CAS Number of DL-Methionine-2-d1 is 67866-74-4 .


Molecular Structure Analysis

The molecular structure of DL-Methionine-2-d1 is represented by the linear formula CH3S(CH2)2CD(NH2)CO2H . The molecular weight is 150.22 .


Physical And Chemical Properties Analysis

DL-Methionine-2-d1 is a solid substance . It has a melting point of 280 °C (dec.) (lit.) .

Scientific Research Applications

Methionine as a Limiting Amino Acid in Poultry Diets

Research by Zhang et al. (2017) in "Poultry Science" examined the effects of DL-Methionine (DL-Met) on broiler chickens. The study found that methionine supplementation, including DL-Met, improved growth performance. It also affected the expression of intestinal nutrient transporter genes, suggesting the source of amino acid can regulate intestinal amino acid absorptive function (Zhang, Saremi, Gilbert, & Wong, 2017).

DL-Methionine in Swine Diets

Yang et al. (2018) in "Translational Animal Science" studied the effects of DL-Methionine (DL-Met) on young pigs. The study demonstrated no significant differences in growth performance or plasma amino acid concentrations between pigs fed with DL-Met and those fed with L-Methionine. This suggests that DL-Met is as effective as L-Methionine in swine diets (Yang, Hasan, Htoo, Burnett, Feugang, Crenshaw, & Liao, 2018).

DL-Methionine in Intestinal Absorption Studies

Martín-Venegas, Rodríguez-Lagunas, Geraert, & Ferrer (2007) in "The Journal of Nutrition" explored the transport mechanism of a methionine analogue across the intestinal membrane. Their study helps in understanding the intestinal absorption of methionine and its analogues, which is crucial for effective dietary supplementation in animals (Martín-Venegas, Rodríguez-Lagunas, Geraert, & Ferrer, 2007).

Industrial Production of S-Adenosyl-l-methionine

Ren et al. (2017) in "Process Biochemistry" developed a biological catalysis process for S-adenosyl-l-methionine (SAM) production using DL-Met. This study presents a cost-effective method for SAM production, which is important in various industrial applications (Ren, Cai, Hu, Xia, Wang, Tan, & Zhang, 2017).

Safety And Hazards

DL-Methionine-2-d1 may form combustible dust concentrations in air . It should be stored in a well-ventilated place with the container kept tightly closed . Contact may cause transient eye irritation and skin irritation . Ingestion and inhalation should be avoided .

properties

IUPAC Name

2-amino-2-deuterio-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCSC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Methionine-2-d1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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